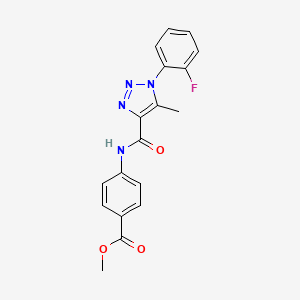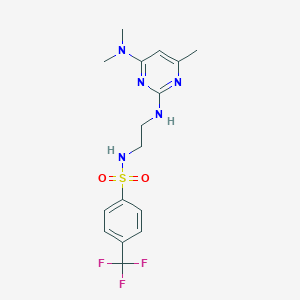![molecular formula C23H22FN5O2 B2736161 3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844456-48-0](/img/structure/B2736161.png)
3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound is a purine-based derivative with a pyrimidine ring fused to it.
- It contains a fluorophenylmethyl group and a phenyl group.
- The structure suggests potential biological activity.
Synthesis Analysis
- The synthesis of this compound involves combining appropriate precursors through chemical reactions.
- Specific synthetic routes may vary based on the desired substituents and functional groups.
Molecular Structure Analysis
- The molecular formula is C23H22FN5O2 .
- The compound has a pyrimidine core with additional aromatic rings.
- The fluorophenylmethyl group contributes to its structure.
Chemical Reactions Analysis
- The compound can participate in various reactions, including substitution, oxidation, and reduction.
- Further studies are needed to explore its reactivity.
Physical And Chemical Properties Analysis
- Melting point : Approximately 338–340°C .
- Solubility : Soluble in certain organic solvents.
- Spectral data : IR, NMR, and mass spectra provide information about functional groups and connectivity.
Scientific Research Applications
Crystallographic Insights
Studies on structurally similar compounds, such as various 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, have revealed intricate details about molecular interactions and crystal structures. These insights include the formation of dimers through hydrogen bonds and pi-pi stacking interactions, highlighting the compound's potential in understanding molecular assembly and design principles in solid-state chemistry (Trilleras et al., 2009).
Medicinal Chemistry Applications
Research into pyrido and pyrimidine derivatives often focuses on their biological activities, such as urease inhibition. For example, studies on 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and related compounds have explored their potential as urease inhibitors, offering a glimpse into the therapeutic applications of these compounds in treating diseases associated with urease activity (Rauf et al., 2010).
Material Science and Photophysical Properties
The design and synthesis of pyrimidine-phthalimide derivatives demonstrate the versatility of pyrimidine derivatives in creating materials with novel photophysical properties. These compounds exhibit solid-state fluorescence and solvatochromism, making them interesting candidates for materials science applications, such as fluorescent probes and sensors (Yan et al., 2017).
Supramolecular Chemistry
The study of ureidopyrimidones, which share a similar pyrimidine core to the compound , has highlighted their strong dimerization capabilities via quadruple hydrogen bonding. This property is significant for supramolecular chemistry, where the creation of complex molecular assemblies through non-covalent interactions is a key area of interest (Beijer et al., 1998).
Safety And Hazards
- No specific safety data is available for this compound.
- Always handle chemicals with proper precautions and follow safety guidelines.
Future Directions
- Investigate its potential as a neuroprotective or anti-neuroinflammatory agent.
- Explore its interactions with cellular proteins and pathways.
- Conduct further studies to elucidate its biological effects.
Please note that detailed information on safety and hazards would require specific experimental data and toxicity studies. Researchers should proceed with caution and follow established safety protocols when working with this compound12. For future directions, additional research is needed to fully understand its therapeutic potential. 🌟
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-15-12-27(18-6-4-3-5-7-18)22-25-20-19(28(22)13-15)21(30)29(23(31)26(20)2)14-16-8-10-17(24)11-9-16/h3-11,15H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAMTXDCIBXKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

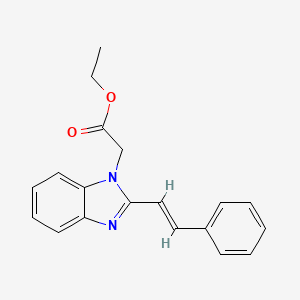
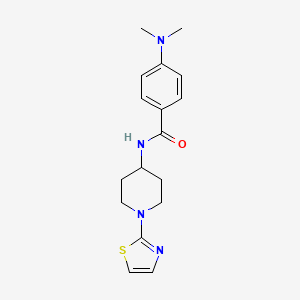
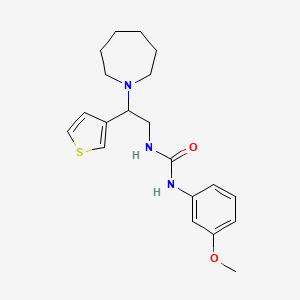
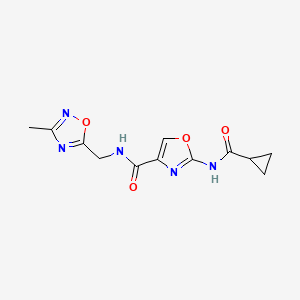
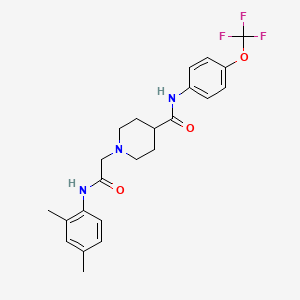
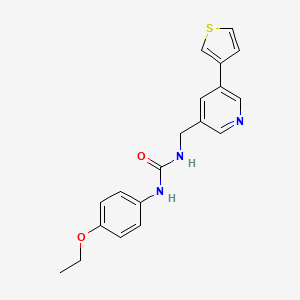
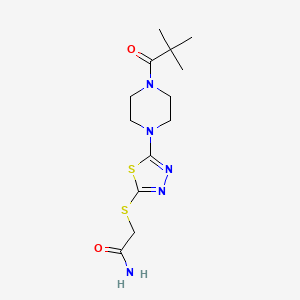

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-dimethylphenyl)oxamide](/img/structure/B2736095.png)
![1-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2736097.png)
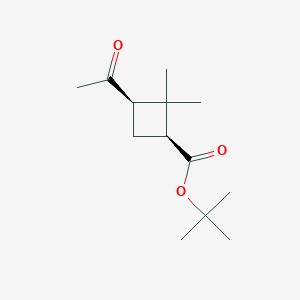
![7-(1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2736099.png)
